REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[C:16]([F:24])[CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(Cl)Cl>FC(F)(F)C(O)=O.ClCCl>[F:24][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:19]=[CH:18][C:17]=1[C:20]([F:22])([F:21])[F:23] |f:2.3|
|
Name
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4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Quantity
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853 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=C(C=C1)C(F)(F)F)F
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Name
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trifluoroacetic acid dichloromethane
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
|
was washed with sat'd NaHCO3 (2×10 mL) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The resulting CH2Cl2 layer was dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
was concentrated
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Type
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CUSTOM
|
Details
|
to yield crude amine
|
Type
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CUSTOM
|
Details
|
The product was further purified by silica gel chromatography (gradient eluent 0-10% MeOH in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 473 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |